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Compound of Interest

(1S,3S)-3-Aminomethyl-
Compound Name:
cyclopentanol

Cat. No.: B587878

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of
(1S,3S)-3-Aminomethyl-cyclopentanol, a key synthetic intermediate in pharmaceutical
development. Due to the limited availability of published experimental spectroscopic data for
this specific stereoisomer, this document leverages predicted data, general experimental
protocols, and analysis of analogous compounds to offer a robust methodology for its
characterization.

Chemical Structure and Properties

(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral bifunctional molecule containing a
cyclopentanol ring substituted with an aminomethyl group. The stereochemistry at positions 1
and 3 of the cyclopentane ring is critical for its intended biological activity and interaction with
target molecules.
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Property Value

Molecular Formula CeH13NO
Molecular Weight 115.17 g/mol

CAS Number 1007306-62-8
Appearance Neat oil (predicted)
Chiral Centers 2

Spectroscopic Data (Predicted and Analogous)

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and key
Infrared (IR) absorption bands for (1S,3S)-3-Aminomethyl-cyclopentanol. These predictions
are based on established principles of spectroscopy and data from structurally related
compounds.

Predicted 'H NMR Spectral Data

The predicted *H NMR spectrum provides insights into the chemical environment of the
hydrogen atoms in the molecule.

Predicted Chemical Shift

Multiplicity Assignment
(ppm)
~4.0-4.2 m H-1 (CH-OH)
~2.6-2.8 m CH2-NH2
~1.8-2.0 m H-3 (CH-CH2NH-)
~1.4-1.8 m Cyclopentane ring CHz
~1.2-14 m Cyclopentane ring CH2
Variable brs OH, NH2

Predicted **C NMR Spectral Data
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The 3C NMR spectrum reveals the number and types of carbon atoms present.

Predicted Chemical Shift (ppm)

Carbon Assignment

~75-78 C-1 (CH-OH)

~45 - 48 CHa2-NH2

~42 - 45 C-3 (CH-CH2NH2)
~35-38 Cyclopentane ring CH2
~22-25 Cyclopentane ring CHz

Key Infrared (IR) Absorption Bands

IR spectroscopy is instrumental in identifying the functional groups within the molecule.

Wavenumber (cm~?) Functional Group Vibrational Mode
3200 - 3600 (broad) O-H, N-H Stretching

2850 - 2960 C-H (sp3) Stretching

1590 - 1650 N-H Bending

1050 - 1150 C-O0 Stretching

Mass Spectrometry (MS) Fragmentation

Electron lonization Mass Spectrometry (EI-MS) of (1S,3S)-3-Aminomethyl-cyclopentanol is

expected to show a molecular ion peak (M*) at m/z 115. Key fragmentation patterns for cyclic

amino alcohols would likely involve:

o Loss of water (H20): A peak at M-18 (m/z 97).

» Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen, leading to fragments from

the loss of the aminomethyl group or parts of the ring.

» Ring cleavage: Complex fragmentation of the cyclopentane ring.
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Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural
elucidation of (1S,3S)-3-Aminomethyl-cyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the
molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the neat oil sample in 0.6-0.8 mL of
a suitable deuterated solvent (e.g., CDClIs, D20, or DMSO-de). Tetramethylsilane (TMS) can
be added as an internal standard (6 0.00 ppm).

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: -2 to 12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled single-pulse experiment.

[¢]

Spectral Width: 0 to 220 ppm.

[e]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.
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o Number of Scans: 1024-4096.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation (Neat Oil):

o Place a small drop of the neat oil sample onto the surface of a clean, dry salt plate (e.qg.,
KBr or NacCl).

o Place a second salt plate on top and gently press to form a thin film between the plates.
e Instrumentation: A Fourier-Transform Infrared Spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the clean, empty salt plates.

o

Place the sample-containing plates in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

o

Co-add 16-32 scans to improve the signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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e Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas
chromatograph (GC-MS).

 Instrumentation: A mass spectrometer with an Electron lonization (EI) source.
o Data Acquisition:

o lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Range: Scan from m/z 30 to 200.

o Data Analysis: Identify the molecular ion peak (M*) to confirm the molecular weight. Analyze
the fragmentation pattern to deduce the structure of the fragments, which provides
corroborating evidence for the proposed structure.

Visualizations

The following diagrams illustrate the chemical structure, a typical experimental workflow for
characterization, and the logical relationships in spectroscopic analysis.

Figure 1: Chemical Structure of (1S,3S)-3-Aminomethyl-cyclopentanol.
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Figure 2: Experimental Workflow for Structural Characterization.
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Figure 3: Logical Relationships in Spectroscopic Analysis.

« To cite this document: BenchChem. [Elucidating the Structure of (1S,3S)-3-Aminomethyl-
cyclopentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b587878#1s-3s-3-aminomethyl-cyclopentanol-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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